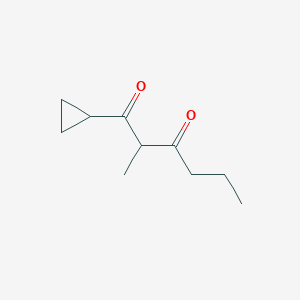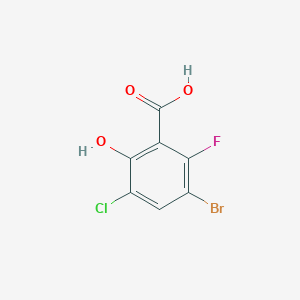
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid is an aromatic compound with the molecular formula C7H3BrClFO3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzoic acid core, along with a hydroxyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a hydroxybenzoic acid derivative. For instance, starting with 2-fluoro-6-hydroxybenzoic acid, bromination and chlorination reactions can be carried out sequentially to introduce the bromine and chlorine atoms at the desired positions. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with purification techniques such as recrystallization or chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or the compound can undergo reduction reactions to modify the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by other functional groups
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique substituents.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance binding affinity to certain molecular targets, while the hydroxyl group can participate in hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-5-fluoro-6-hydroxybenzoic acid
- 3-Bromo-5-fluoro-2-methoxybenzoic acid
- 3-Bromo-5-chloro-2-fluorobenzoic acid
Uniqueness
3-Bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid is unique due to the specific arrangement of its substituents. The combination of bromine, chlorine, and fluorine atoms, along with a hydroxyl group, imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H3BrClFO3 |
|---|---|
Molecular Weight |
269.45 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-fluoro-6-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3BrClFO3/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,11H,(H,12,13) |
InChI Key |
WMJVASIDVSGKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


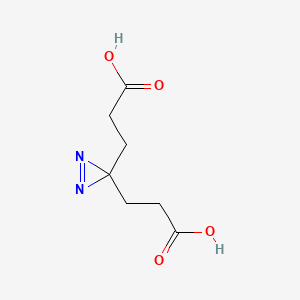
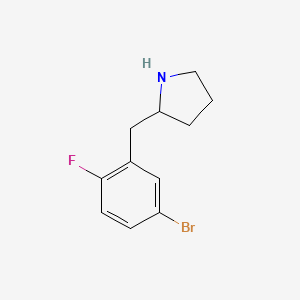

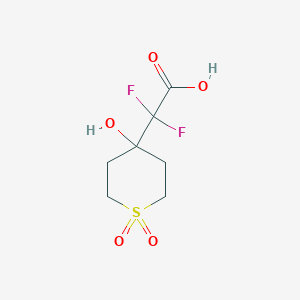
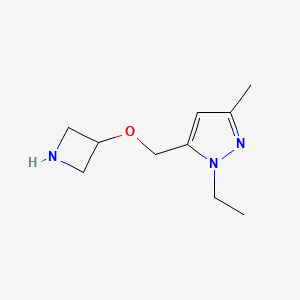
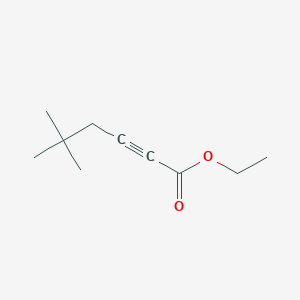
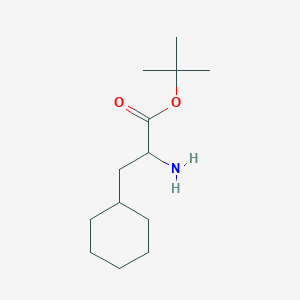
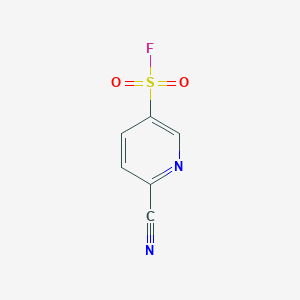
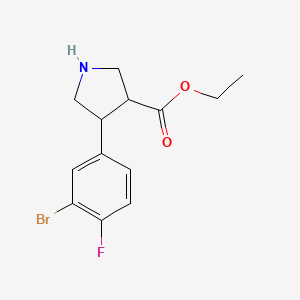
![1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)

![8-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B13629629.png)
